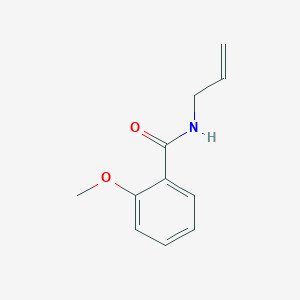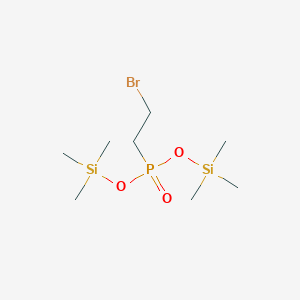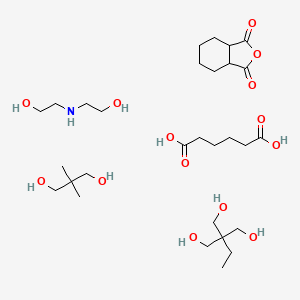
3a,4,5,6,7,7a-Hexahydro-2-benzofuran-1,3-dione;2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;2-(2-hydroxyethylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, hexahydro-1,3-isobenzofurandione and 2,2’-iminobis[ethanol] is a complex polymer formed through condensation polymerization. This compound is a type of polyester, which is known for its durability, flexibility, and resistance to various chemicals. It is used in a wide range of applications, including the production of fibers, resins, and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the condensation reaction between hexanedioic acid and various diols, including 2,2-dimethyl-1,3-propanediol and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol. The reaction also includes hexahydro-1,3-isobenzofurandione and 2,2’-iminobis[ethanol]. The process typically requires high temperatures and the presence of a catalyst to facilitate the reaction. The reaction conditions must be carefully controlled to ensure the formation of the desired polymer with the correct molecular weight and properties.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large reactors where the monomers are mixed and heated under controlled conditions. The process often involves the removal of byproducts, such as water, to drive the reaction to completion. The resulting polymer is then purified and processed into the desired form, whether it be fibers, films, or other materials.
Analyse Chemischer Reaktionen
Types of Reactions
This polymer primarily undergoes condensation reactions during its formation. it can also participate in other types of chemical reactions, such as hydrolysis, oxidation, and reduction, depending on the conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: This reaction involves the breaking down of the polymer into its monomeric units in the presence of water and an acid or base catalyst.
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, which can alter the polymer’s properties.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically results in the formation of the original monomers, while oxidation and reduction can lead to a variety of different products.
Wissenschaftliche Forschungsanwendungen
This polymer has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biodegradable materials and drug delivery systems.
Medicine: Utilized in the production of medical devices and implants due to its biocompatibility.
Industry: Applied in the manufacture of coatings, adhesives, and fibers for various industrial applications.
Wirkmechanismus
The mechanism by which this polymer exerts its effects is primarily through its physical and chemical properties. The molecular structure of the polymer allows it to form strong, flexible materials that are resistant to various environmental factors. The presence of different functional groups in the polymer chain enables it to interact with other molecules, making it useful in a variety of applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol: This polymer is similar in that it is also a polyester formed through condensation polymerization.
Polyethylene terephthalate (PET): Another polyester with similar properties, commonly used in the production of plastic bottles and textiles.
Nylon 66: A polyamide with similar mechanical properties but different chemical composition and applications.
Uniqueness
The uniqueness of hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, hexahydro-1,3-isobenzofurandione and 2,2’-iminobis[ethanol] lies in its specific combination of monomers, which imparts unique properties to the resulting polymer. This combination allows for the creation of materials with tailored properties for specific applications, making it a versatile and valuable compound in various fields.
Eigenschaften
CAS-Nummer |
65970-50-5 |
|---|---|
Molekularformel |
C29H57NO14 |
Molekulargewicht |
643.8 g/mol |
IUPAC-Name |
3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione;2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C8H10O3.C6H10O4.C6H14O3.C5H12O2.C4H11NO2/c9-7-5-3-1-2-4-6(5)8(10)11-7;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;1-5(2,3-6)4-7;6-3-1-5-2-4-7/h5-6H,1-4H2;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;6-7H,3-4H2,1-2H3;5-7H,1-4H2 |
InChI-Schlüssel |
LSAYQUIIBPPBSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(CO)CO.CC(C)(CO)CO.C1CCC2C(C1)C(=O)OC2=O.C(CCC(=O)O)CC(=O)O.C(CO)NCCO |
Verwandte CAS-Nummern |
65970-50-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


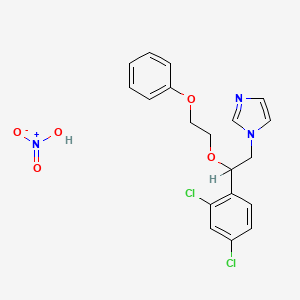
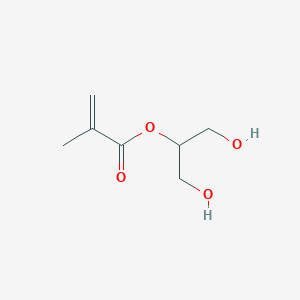
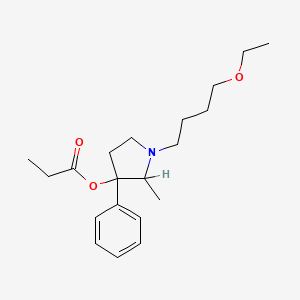
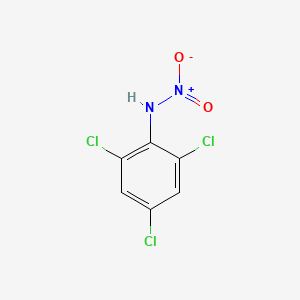
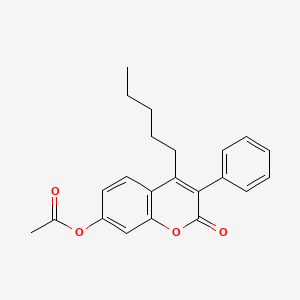
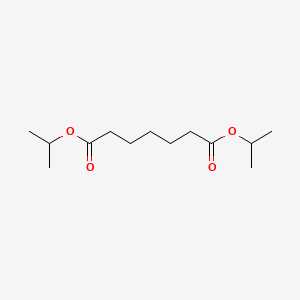
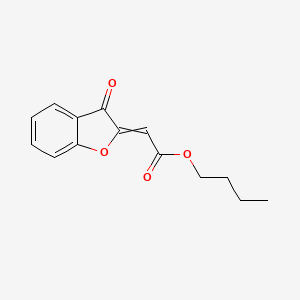
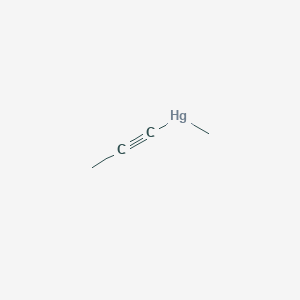

![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)
